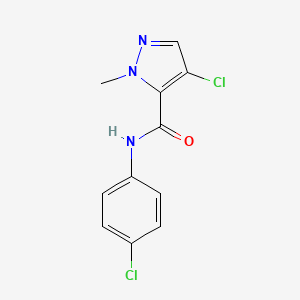![molecular formula C14H20N4O3S B5312020 N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide](/img/structure/B5312020.png)
N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide is a chemical compound that has shown potential in scientific research applications due to its unique properties. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide is not fully understood. However, studies have shown that it works by inhibiting specific enzymes and pathways that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Biochemical and Physiological Effects:
N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation in the body, and improve insulin sensitivity in diabetic patients. Additionally, this compound has been shown to have low toxicity in animal studies, making it a promising candidate for further research.
実験室実験の利点と制限
One of the primary advantages of using N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide in lab experiments is its low toxicity. This compound has been shown to have low toxicity in animal studies, making it a safe candidate for further research. Additionally, the synthesis method for this compound is well-established, making it easy to obtain in large quantities. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide. One direction is to further explore its potential in cancer research and to study its mechanism of action in more detail. Additionally, further research is needed to explore its potential in treating other diseases such as Alzheimer's, Parkinson's, and diabetes. Finally, future research should focus on developing new synthesis methods for this compound that can improve its solubility in water and make it easier to administer in lab experiments.
Conclusion:
N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide is a promising compound that has shown potential in scientific research applications. Its unique properties make it a promising candidate for further research in the fields of cancer, Alzheimer's, Parkinson's, and diabetes. While there are limitations to using this compound in lab experiments, its low toxicity and well-established synthesis method make it a safe and easy-to-obtain candidate for further research. Future research should focus on exploring its potential in treating a variety of diseases and developing new synthesis methods that can improve its solubility in water.
合成法
The synthesis of N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide involves a multistep process. The first step is the reaction of 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol with thionyl chloride to form 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl chloride. The second step involves the reaction of N-benzylsulfamide with the 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl chloride to produce N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide. This synthesis method has been optimized to produce high yields of the compound and is well-established in the scientific community.
科学的研究の応用
N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide has been studied for its potential in scientific research applications. One of the primary applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide has been studied for its potential in treating other diseases such as Alzheimer's, Parkinson's, and diabetes.
特性
IUPAC Name |
N-(benzylsulfamoyl)-2-methoxy-1-(2-methylpyrazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-18-14(8-9-15-18)13(11-21-2)17-22(19,20)16-10-12-6-4-3-5-7-12/h3-9,13,16-17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAYMTVUNDHEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(COC)NS(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5R,11aS)-3-[(5-propylisoxazol-3-yl)carbonyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5311941.png)
![2-{1-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5311952.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5311959.png)
![3-[4-(4-chlorobenzyl)-1-piperazinyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5311971.png)
![3-[5-(4-bromo-3-chlorophenyl)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5311978.png)
![4-(2-fluorophenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5311981.png)
![4-hydroxy-1-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5311989.png)
![3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole](/img/structure/B5311993.png)
![3-methyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5312001.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5312006.png)

![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5312037.png)
![N-[2-(tetrahydro-3-furanyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5312041.png)